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Compound Focus: Palbociclib Isethionate

CAS No.: 827022-33-3

Cat. No.: S538538

Characterization of Palbociclib Isethionate

Palbociclib Isethionate is one of the approved salt forms of the CDK4/6 inhibitor, known under the brand
name IBRANCE [1] [2]. The crystalline structure of one form, specifically Form B, has been determined

and provides a basis for its characterization [3].

Crystal Structure of Palbociclib Isethionate Form B [3] The following data was solved using synchrotron

X-ray powder diffraction and refined with density functional theory techniques.

Property Description / Value

Chemical (C24H30N702)*(C2H504S)~

Formula

Space Group P-1 (#2)

Unit Cell a=28.71334(4) A, b =9.32119(6) A, ¢ = 17.73725(18) A
Parameters

Unit Cell Angles  a = 80.0260(5)°, B = 82.3579(3)°, y = 76.1561(1)°
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Property Description |/ Value

Unit Cell Volume  1371.282(4) A3

V)

z 2

(Molecules/Unit

Cell)

Hydrogen Dominated by cation---anion and cation---cation bonds, forming layers. The

Bonding protonated pyrimidine nitrogen forms two strong bonds: one to the sulfonate group
and another to the hydroxyl group of the isethionate anion. The hydroxyl group of
the anion also acts as a donor to a ketone oxygen in the cation.

Other N—H---N hydrogen bonds link cations into dimers with a graph set R%>(8).

Interactions

Comparison with Other Solid-State Forms

Different solid-state forms of an Active Pharmaceutical Ingredient (API), including various salts and
polymorphs, can significantly impact its physicochemical properties, stability, and bioavailability [4]. The

following table summarizes key alternatives documented in patent literature.

Form | Salt Key Characteristics & Patent Claims

Palbociclib Free Crystalline forms characterized by specific surface area (e.g., > 2 m2/qg) [1].
Base (Form A & B)

Palbociclib Multiple novel crystalline forms (e.g., Forms E, F, G) have been identified. The
Dimesylate dimesylate salt is highlighted for its potential use in the preparation of high-purity
Palbociclib, particularly in reducing specific impurities like "Impurity A" [5] [4].

Other Salts A wide range of other salt forms have been claimed, including mono-mesylate,
hydrochloride, di-hydrochloride, phosphate, acetate, lactate, maleate, fumarate,
citrate, succinate, L-tartrate, glutarate, adipate, glycolate, and hippurate [2] [4].
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Form / Salt Key Characteristics & Patent Claims

Amorphous Form  An amorphous form with a specific surface area of < 2 m?/g is described, which
may offer improved solubility and bioavailability compared to crystalline forms [1].

Experimental Protocols for Characterization

The methodologies below are commonly employed for characterizing crystalline APIs, as referenced in the

search results.

1. X-Ray Powder Diffraction (XRPD)

e Purpose: To identify the crystalline phase and polymorphic form of a solid sample.

e Typical Protocol: The sample is lightly ground and placed on a zero-background sample holder.
Data is collected using a diffractometer with CuKa radiation (wavelength A = 1.5418 A). The XRPD
pattern is scanned over a 20 range, for example, from 2° to 40°, and compared to a known reference
pattern for identification [2] [6].

2. Thermal Analysis (TGA & DSC)

e Purpose: To study thermal stability, dehydration, desolvation, and melting behavior.

e Thermogravimetric Analysis (TGA) Protocol: A small sample (e.g., 2-5 mg) is heated in a
controlled temperature program (e.g., from 25°C to 300°C at a rate of 10°C/min) under an inert gas
purge. The weight loss is monitored to identify solvent loss or decomposition [2].

o Differential Scanning Calorimetry (DSC) Protocol: A similar sample size is heated in a sealed
pinhole pan under an inert atmosphere. The heat flow is measured to detect endothermic (melting) or
exothermic (crystallization) events [2].

3. Potentiometric Titration

e Purpose: To determine the salt stoichiometry, such as confirming a 1:1 molar ratio for Palbociclib
Isethionate.

¢ Typical Protocol: A known amount of the salt is dissolved in a suitable solvent (often a mixture of
water and an organic solvent like methanol). The solution is titrated with a standard acid or base while
monitoring the pH. The equivalence points in the titration curve are used to calculate the number of
moles of acid or base in the salt [4].
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The relationships between these key characterization techniques and the properties they evaluate can be

visualized as follows:

Characterization Method Thermal Analysis (TGA/DSC) Potentiometric Titration
Information Obtained Crystal Structure & Polymorph Thermal Stability & Purity Salt Stoichiometry
Impact on Development Formulation Strategy Process Control Bioavailability

Click to download full resolution via product page

Formulation Considerations for Different Forms

The choice of solid-state form directly influences formulation design.

e Enhancing Solubility: For forms with lower agueous solubility, co-milling the API with at least one
hydrophilic excipient (e.g., lactose, starch, povidone) has been disclosed as a method to create
compositions with improved dissolution rates and increased bioavailability [7].

¢ Solid Dosage Forms: Patent WO2018191950A1 describes a Palbociclib composition (which can be
a free base or a salt) co-milled with excipients, resulting in a formulation where over 85% of the drug
dissolves within 30 minutes at pH 1.2, simulating the stomach environment [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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